molecular formula C20H15F2N5O2S B2485856 N-(3,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891097-12-4

N-(3,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2485856
CAS No.: 891097-12-4
M. Wt: 427.43
InChI Key: RMIDVVFOTNWLBU-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic small molecule belonging to the class of triazolopyridazines. Organic heterocyclic compounds that feature a triazole ring fused with a pyridazine ring, such as this one, are of significant interest in medicinal chemistry and drug discovery research for their potential as bioactive scaffolds . The structure-activity relationship (SAR) of analogous triazolopyridazine and related triazolothiadiazine derivatives has been extensively studied, revealing a wide spectrum of pharmacological activities. These activities often include antimicrobial, anticancer, analgesic, anti-inflammatory, and antioxidant properties, making this chemical class a promising starting point for the development of new therapeutic agents . The specific molecular architecture of this compound, which incorporates a 3,4-difluorophenyl moiety and a 3-methoxyphenyl group, suggests it may act as a potential enzyme inhibitor. Researchers can utilize this compound as a key intermediate or target molecule in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and for the rational design of novel bioactive entities to probe multifunctional biological pathways . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5O2S/c1-29-14-4-2-3-12(9-14)17-7-8-18-24-25-20(27(18)26-17)30-11-19(28)23-13-5-6-15(21)16(22)10-13/h2-10H,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIDVVFOTNWLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a difluorophenyl group, a triazole ring, and a pyridazine moiety. These structural components contribute to its biological activity by influencing interactions with biological targets.

Molecular Formula

  • Molecular Formula : C18H17F2N5OS
  • Molecular Weight : 373.42 g/mol

Antimicrobial Activity

Research has indicated that compounds containing triazole and pyridazine structures exhibit significant antimicrobial properties. The triazole ring is known for its ability to disrupt fungal cell membrane synthesis and has been shown to possess antibacterial activity against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
Triazole AS. aureus0.125 μg/mL
Triazole BE. coli1 μg/mL
Pyridazine CPseudomonas aeruginosa0.5 μg/mL

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. The presence of the methoxyphenyl group may enhance its ability to inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest.

Case Study: In Vitro Anticancer Activity

In vitro studies have demonstrated that derivatives of triazole and pyridazine can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. For instance, a related compound exhibited IC50 values in the low micromolar range against these cell lines, suggesting significant anticancer potential.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • DNA Interaction : The triazole moiety may interact with DNA or RNA polymerases, disrupting nucleic acid synthesis.
  • Apoptosis Induction : Evidence suggests that the compound may activate apoptotic pathways in cancer cells.

Pharmacological Studies

Recent pharmacological studies have focused on the structure-activity relationship (SAR) of triazole derivatives. These studies indicate that modifications to the substituents on the triazole ring significantly affect biological activity.

Table 2: Structure-Activity Relationship of Triazole Derivatives

Substituent TypeActivity LevelRemarks
Fluorine SubstitutionHighEnhances potency
Methoxy GroupModerateIncreases lipophilicity
Pyridazine LinkageHighCritical for antimicrobial activity

Toxicology and Safety Profile

While exploring the biological activities, it is crucial to assess the safety profile of this compound. Preliminary toxicity studies indicate low cytotoxicity in non-target cells at therapeutic concentrations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on modifications to the core heterocycle, substituent patterns, or linker regions. Below is a detailed comparison with key analogs derived from available literature and chemical databases.

Core Heterocycle Modifications

  • Compound 12 (N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Core Structure: Phthalazinone fused with triazole (vs. triazolopyridazine in the target compound). Substituents: 2,4-Dichlorophenyl (electron-withdrawing) vs. 3,4-difluorophenyl. Key Differences: The phthalazinone core introduces a ketone group, which may alter hydrogen-bonding interactions compared to the fully aromatic triazolopyridazine. This structural variation could impact solubility and target selectivity .

Substituent Variations on the Aromatic Rings

  • 2-[[6-(4-Chlorophenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl]Acetamide (894037-84-4)

    • Substituents : 4-Chlorophenyl (para-substituted, electron-withdrawing) vs. 3-methoxyphenyl (meta-substituted, electron-donating).
    • Key Differences : Chlorine’s higher electronegativity compared to methoxy may reduce lipophilicity, affecting membrane permeability. The meta vs. para substitution could also influence steric interactions with target proteins .
  • 2-[[6-(4-Methoxyphenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl]Acetamide (894049-45-7)

    • Substituents : 4-Methoxyphenyl (para-substituted) vs. 3-methoxyphenyl (meta-substituted).
    • Key Differences : Para-substitution may enhance π-π stacking in planar binding pockets, whereas meta-substitution could favor interactions with asymmetric active sites .

Linker and Terminal Group Modifications

  • N-(3,4-Dimethoxyphenyl)-2-{[4-Ethyl-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide (618426-94-1)
    • Core Structure : Triazole linked to pyridine (vs. triazolopyridazine).
    • Substituents : 3,4-Dimethoxyphenyl (electron-donating) vs. 3,4-difluorophenyl.
    • Key Differences : The dimethoxy groups increase steric bulk and electron density, which might reduce metabolic oxidation rates compared to fluorine’s stabilizing effects. The pyridine moiety could introduce additional hydrogen-bonding sites .

Structural and Functional Implications

Table 1: Comparative Analysis of Key Analogs

Compound Name Core Structure Key Substituents Potential Impact on Bioactivity
Target Compound Triazolopyridazine 3-Methoxyphenyl, 3,4-difluorophenyl Balanced electron effects; meta-substitution may optimize target engagement.
2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (894037-84-4) Triazolopyridazine 4-Chlorophenyl Higher electronegativity may reduce lipophilicity; para-substitution favors planar interactions.
Compound 12 () Phthalazinone-triazole 2,4-Dichlorophenyl Ketone group introduces polarity; dichlorophenyl enhances electron withdrawal.
N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole-pyridine 3,4-Dimethoxyphenyl Increased steric bulk and electron density; pyridine enables additional H-bonding.

Research Findings and Inferences

  • Electron Effects : Fluorine’s electron-withdrawing nature in the target compound may enhance stability against oxidative metabolism compared to methoxy or chloro analogs .
  • Substituent Position : Meta-substituted aryl groups (e.g., 3-methoxyphenyl) could provide better steric compatibility with certain enzyme active sites than para-substituted derivatives .
  • Heterocycle Choice: Triazolopyridazine’s aromaticity and rigidity may favor DNA intercalation or kinase inhibition, whereas phthalazinone or pyridine-containing analogs might target oxidoreductases .

Q & A

Q. What are the key synthetic routes for preparing N-(3,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the triazolo[4,3-b]pyridazine core via cyclization of hydrazine derivatives with pyridazine precursors under reflux conditions (e.g., THF, 80°C) .
  • Step 2: Introduction of the thioacetamide moiety using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Step 3: Functionalization of the pyridazine ring with 3-methoxyphenyl groups via Suzuki-Miyaura cross-coupling .
  • Step 4: Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the compound characterized structurally and chemically?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy, difluorophenyl) and thioether linkages .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed m/z) .
  • X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. What are the hypothesized biological targets of this compound?

The triazolo-pyridazine core and thioacetamide group suggest interactions with:

  • Kinases: Inhibition via ATP-binding pocket competition .
  • Phosphodiesterases (PDEs): Modulation of cyclic nucleotide signaling .
  • GPCRs: Fluorinated aryl groups may enhance blood-brain barrier penetration for neurological targets .

Q. What are the recommended solubility and stability protocols for in vitro assays?

  • Solubility: DMSO stock solutions (10 mM) with sonication; dilute in PBS (pH 7.4) for cell-based assays .
  • Stability: Store at -20°C under inert gas (N2_2/Ar); monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

  • Optimized Reaction Conditions: Use Pd(OAc)2_2/XPhos catalysts for Suzuki coupling to minimize byproducts (e.g., 3- vs. 6-substitution) .
  • Protecting Groups: Temporarily block reactive sites (e.g., acetyl for thiols) to direct functionalization .
  • Computational Modeling: DFT calculations predict reactive intermediates and transition states .

Q. What experimental strategies resolve contradictory biological activity data across studies?

  • Assay Validation: Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to confirm target engagement .
  • Off-Target Screening: Employ proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
  • Metabolite Analysis: LC-MS/MS detects active metabolites that may contribute to discrepancies .

Q. How does the fluorophenyl substituent influence pharmacokinetic properties?

  • Lipophilicity: LogP calculations (e.g., ChemAxon) correlate with enhanced membrane permeability .
  • Metabolic Stability: Cytochrome P450 inhibition assays (e.g., CYP3A4) assess susceptibility to hepatic clearance .
  • In Vivo Half-Life: Compare plasma concentrations in rodent models with/without fluorinated analogs .

Q. What computational tools validate target binding hypotheses?

  • Molecular Docking: AutoDock Vina or Schrödinger Glide predicts binding poses in kinase domains .
  • Molecular Dynamics (MD): GROMACS simulations (50 ns) assess stability of ligand-receptor complexes .
  • Free Energy Perturbation (FEP): Quantifies binding affinity changes for SAR refinement .

Q. How can SAR contradictions between in vitro and in vivo models be reconciled?

  • Pharmacophore Mapping: Identify essential moieties (e.g., thioether vs. ether linkages) using 3D-QSAR .
  • Tissue Distribution Studies: Radiolabeled compound tracking (e.g., 14^{14}C) reveals accumulation in non-target organs .
  • Proteomics: SILAC-based analysis identifies compensatory pathways in resistant models .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
  • Yield Optimization: Microwave-assisted synthesis reduces reaction time (30 min vs. 12 hr) .
  • Safety: Monitor genotoxic impurities (e.g., aryl chlorides) via Ames testing .

Methodological Notes

  • Contradictory Data: For enzyme inhibition assays, ensure consistent ATP concentrations (1–10 µM) to avoid variable IC50_{50} values .
  • Advanced Techniques: Cryo-EM or SPR may resolve ambiguous binding modes for the triazolo-pyridazine core .
  • Toxicity Profiling: Use zebrafish models for rapid assessment of cardiotoxicity and neurotoxicity .

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